molecular formula C18H17N5O3S B2934184 2-methyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide CAS No. 391887-44-8

2-methyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide

Cat. No.: B2934184
CAS No.: 391887-44-8
M. Wt: 383.43
InChI Key: CDGHQNORXABCHD-UHFFFAOYSA-N
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Description

The compound features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a sulfanylidene moiety at position 5. The benzamide group at the N-terminus includes a 3-nitro substituent, conferring electron-withdrawing properties.

Properties

IUPAC Name

2-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-11-5-3-6-13(9-11)22-16(20-21-18(22)27)10-19-17(24)14-7-4-8-15(12(14)2)23(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGHQNORXABCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanylidene group and the nitrobenzamide moiety. Common reagents used in these reactions include hydrazine derivatives, thiourea, and nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the nitrobenzamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the nitrobenzamide moiety are likely involved in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the triazole ring and benzamide moiety, influencing electronic, steric, and solubility properties.

Table 1: Substituent Comparison and Implications
Compound Name / Evidence ID Triazole Substituent Benzamide Substituent Key Properties
Target Compound 4-(3-methylphenyl) 3-nitro Electron-withdrawing, hydrophobic
N-[(4-Amino-...]benzamide 4-amino 4-methyl Hydrogen-bond donor, moderate hydrophobicity
3-[4-(2-Chlorobenzylideneamino)...] 4-(2-chlorobenzylideneamino) 1,3-diphenylpropan-1-one Halogen bonding, increased electronegativity
N-[(E)-2-Chlorobenzylidene]-... 5-(3,4,5-trimethoxyphenyl) 2-chlorobenzylidene Enhanced solubility (methoxy), bioactivity
3-[4-(3-methoxyphenyl)-...] 4-(3-methoxyphenyl) N,N-dimethylsulfonamide Polar, high solubility

Crystallographic and Conformational Analysis

Crystallographic data (e.g., R-factors) reveal structural precision:

  • : R = 0.035 (high precision due to 4-methylbenzamide’s simplicity) .
  • : R = 0.055 (chlorine introduces minor disorder) .
  • : R = 0.051 (trimethoxyphenyl increases packing complexity) .

Hydrogen bonding patterns, analyzed via graph set theory (), show that amino or methoxy groups form stronger intermolecular networks than nitro or methyl groups .

Solubility and Physicochemical Properties

  • Nitro group (Target) : Reduces solubility in aqueous media but enhances π-π stacking in hydrophobic environments.
  • Methoxy groups () : Improve solubility via polarity but may hinder passive diffusion .
  • Chlorine () : Balances hydrophobicity and electronegativity, favoring ligand-receptor interactions .

Biological Activity

The compound 2-methyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a triazole ring and a nitrobenzamide moiety, contributing to its biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies indicate that compounds with a triazole moiety can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
  • Fungal Activity : Similar to well-known antifungal agents like fluconazole, this compound demonstrates efficacy against fungal pathogens by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

  • In Vivo Studies : Animal models have shown that treatment with this compound reduces inflammation markers in conditions such as arthritis and colitis.

Anticancer Properties

Emerging evidence suggests that triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro.

  • Mechanistic Insights : The anticancer activity is thought to arise from the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by Demirbas et al. (2004) evaluated various triazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed promising results against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 2: Anti-inflammatory Activity

In a study published in PMC2983242 (2010), the anti-inflammatory effects of triazole derivatives were assessed using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling following administration of the compound.

Treatment GroupPaw Volume (mL) BeforePaw Volume (mL) After
Control2.53.8
Compound Treatment2.62.9

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